Molecular Weight and Calculated Lipophilicity Differentiation vs. Non-Isopropyl Analog (CAS 1159822-76-0)
The target compound (CAS 2174000-19-0, MW 317.3 g/mol as dihydrochloride, MW 244.37 g/mol as free base) incorporates an isopropyl substituent at the 1-position of the 2,5-diazaspiro[3.4]octane core. Compared to the direct des-isopropyl analog 5-benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 1159822-76-0, MW 275.21 g/mol), the target compound exhibits a molecular weight increase of 42.09 g/mol (dihydrochloride) and 42.07 g/mol (free base vs. free base, CAS 1159882-67-3, MW 202.30 g/mol) . Based on the Hansch-Leo fragmental constant method, the addition of an isopropyl group contributes approximately +1.3 to the calculated LogP, translating to an estimated 20-fold increase in octanol-water partition coefficient relative to the non-isopropyl analog [1]. This lipophilicity enhancement is quantitatively meaningful for membrane permeability and CNS penetration optimization in drug discovery programs .
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW (dihydrochloride): 317.3 g/mol; MW (free base): 244.37 g/mol; cLogP (free base): ~3.2 (estimated by fragment addition) |
| Comparator Or Baseline | 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS 1159822-76-0): MW 275.21 g/mol; free base (CAS 1159882-67-3): MW 202.30 g/mol; cLogP (free base): ~1.9 (estimated baseline for 5-benzyl-2,5-diazaspiro[3.4]octane core) |
| Quantified Difference | ΔMW = +42.09 g/mol (dihydrochloride salts); ΔcLogP ≈ +1.3 log units (~20-fold increase in lipophilicity) |
| Conditions | Calculated physicochemical properties based on molecular formula and Hansch-Leo fragment constants |
Why This Matters
The ~20-fold lipophilicity increase directly impacts blood-brain barrier permeability and target engagement in CNS applications, making this compound a distinct choice over the non-isopropyl analog for neuroscience-focused medicinal chemistry campaigns.
- [1] Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. (Fragment constant methodology for LogP estimation). View Source
